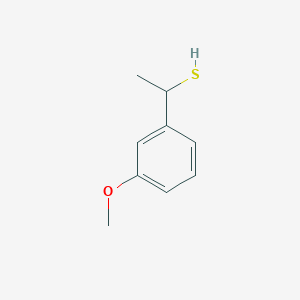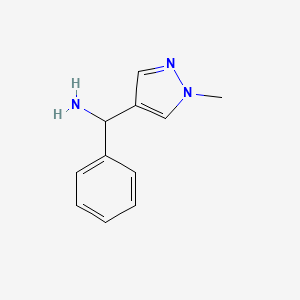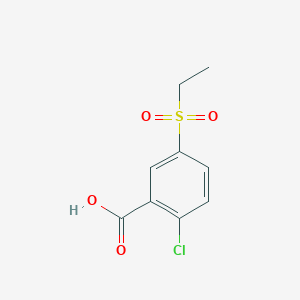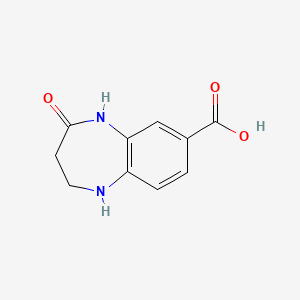![molecular formula C10H13F2NO2 B1417354 [2-(Difluoromethoxy)-3-ethoxyphenyl]methanamine CAS No. 1099691-90-3](/img/structure/B1417354.png)
[2-(Difluoromethoxy)-3-ethoxyphenyl]methanamine
Descripción general
Descripción
2-(Difluoromethoxy)-3-ethoxyphenyl]methanamine, also known as DFMEM, is an organic compound that has been used in a variety of scientific research applications. It is a derivative of aniline and is a monoamine compound with a unique structure. DFMEM has been used in a variety of biochemical and physiological studies in order to understand the mechanisms of action of various compounds and to understand the effects of different drugs on the human body.
Aplicaciones Científicas De Investigación
Serotonin/Noradrenaline Reuptake Inhibition
- A study explored the development of 1-(2-phenoxyphenyl)methanamines, which demonstrate dual 5-HT and NA reuptake pharmacology. These compounds were identified for their human in vitro metabolic stability, selectivity for hERG, and passive membrane permeability (Whitlock, Blagg, & Fish, 2008).
Inhibition of Squalene Epoxidase
- Research identified NB-598 as a potent inhibitor of squalene epoxidase, a key enzyme in cholesterol synthesis. This compound was effective in inhibiting cholesterol synthesis in both cellular and animal models (Horie et al., 1990).
Photocytotoxicity and Cellular Imaging
- Iron(III) complexes, including those with phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine derivatives, were synthesized for their photocytotoxic properties in red light and for cellular imaging. These complexes showed potential in generating reactive oxygen species and interacting with DNA (Basu et al., 2014).
Analytical Chemistry
- Arylcyclohexylamines, including 2-(ethylamino)-2-(3-methoxyphenyl)cyclohexanone and related compounds, were characterized for their psychoactive properties. Analytical techniques such as gas chromatography and nuclear magnetic resonance spectroscopy were employed (De Paoli et al., 2013).
Synthesis and Spectral Analysis
- A novel coumarin derivative, synthesized from 4-chloro-3-nitrocoumarin and (4-methoxyphenyl)methanamine, was analyzed using NMR techniques. This research offers insight into the spatial orientation of the arylamino substituent and coumarin core (Dekić et al., 2020).
Synthesis of Methanamines
- Studies on the synthesis of various methanamines, such as (2-methoxybenzyl)(2-methoxybenzylidene)azanium and its derivatives, have been conducted. These involve understanding the molecular structure and interactions within the compounds (El Glaoui et al., 2010).
Propiedades
IUPAC Name |
[2-(difluoromethoxy)-3-ethoxyphenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F2NO2/c1-2-14-8-5-3-4-7(6-13)9(8)15-10(11)12/h3-5,10H,2,6,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVVHPXBQBQMVBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1OC(F)F)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(Difluoromethoxy)-3-ethoxyphenyl]methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-[3-(difluoromethoxy)phenyl]-1H-1,2,4-triazol-5-amine](/img/structure/B1417278.png)





![3-methyl-N-[2-(5-sulfamoylthiophen-2-yl)ethyl]butanamide](/img/structure/B1417287.png)
![4-Methoxy-3-[(3-methyl-1,2-oxazol-5-yl)methanesulfonyl]benzoic acid](/img/structure/B1417288.png)

![3-[4-(Ethanesulfonyl)phenyl]propanoic acid](/img/structure/B1417290.png)
![5-methyl-1-[4-(propan-2-yloxy)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1417292.png)
